![molecular formula C14H17N3O3 B2387971 N-(1-cyanocyclobutyl)-3-[(furan-3-yl)formamido]-N-methylpropanamide CAS No. 1258757-45-7](/img/structure/B2387971.png)
N-(1-cyanocyclobutyl)-3-[(furan-3-yl)formamido]-N-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclobutyl)-3-[(furan-3-yl)formamido]-N-methylpropanamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling, making it an attractive target for the treatment of B-cell malignancies.
Wirkmechanismus
N-(1-cyanocyclobutyl)-3-[(furan-3-yl)formamido]-N-methylpropanamide inhibits BTK by binding to the ATP-binding site of the kinase domain, preventing its activation and downstream signaling. BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cell malignancies. Inhibition of BTK by N-(1-cyanocyclobutyl)-3-[(furan-3-yl)formamido]-N-methylpropanamide leads to apoptosis of B-cell malignancies.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-3-[(furan-3-yl)formamido]-N-methylpropanamide has been shown to have a favorable pharmacokinetic profile in preclinical studies, with good oral bioavailability and long half-life. It has also demonstrated good safety and tolerability in animal models. In addition to its anti-tumor activity, N-(1-cyanocyclobutyl)-3-[(furan-3-yl)formamido]-N-methylpropanamide has been shown to inhibit the production of pro-inflammatory cytokines, suggesting potential applications in autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyanocyclobutyl)-3-[(furan-3-yl)formamido]-N-methylpropanamide is a highly selective BTK inhibitor with good potency and pharmacokinetic properties, making it an attractive candidate for further development as a therapeutic agent. However, its efficacy may be limited by resistance mechanisms, including mutations in the BTK gene or activation of alternative signaling pathways.
Zukünftige Richtungen
For N-(1-cyanocyclobutyl)-3-[(furan-3-yl)formamido]-N-methylpropanamide include clinical trials in patients with B-cell malignancies, as well as investigation of its potential applications in autoimmune diseases. Further studies are also needed to understand the mechanisms of resistance to N-(1-cyanocyclobutyl)-3-[(furan-3-yl)formamido]-N-methylpropanamide and to identify strategies to overcome it. Additionally, combination therapy with other targeted agents or immunotherapies may enhance the efficacy of N-(1-cyanocyclobutyl)-3-[(furan-3-yl)formamido]-N-methylpropanamide in the treatment of B-cell malignancies.
Synthesemethoden
The synthesis of N-(1-cyanocyclobutyl)-3-[(furan-3-yl)formamido]-N-methylpropanamide involves a series of reactions starting from 1-cyanocyclobutane-1-carboxylic acid, which is converted to the corresponding amide via reaction with N-methylpropan-2-amine. The furan-3-yl formamide is then added to the amide via a coupling reaction to yield N-(1-cyanocyclobutyl)-3-[(furan-3-yl)formamido]-N-methylpropanamide.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclobutyl)-3-[(furan-3-yl)formamido]-N-methylpropanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). In vitro studies have shown that N-(1-cyanocyclobutyl)-3-[(furan-3-yl)formamido]-N-methylpropanamide inhibits BTK activity with high potency and selectivity, resulting in inhibition of downstream signaling pathways and apoptosis of B-cell malignancies. In vivo studies have demonstrated that N-(1-cyanocyclobutyl)-3-[(furan-3-yl)formamido]-N-methylpropanamide has significant anti-tumor activity in mouse models of CLL and NHL.
Eigenschaften
IUPAC Name |
N-[3-[(1-cyanocyclobutyl)-methylamino]-3-oxopropyl]furan-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-17(14(10-15)5-2-6-14)12(18)3-7-16-13(19)11-4-8-20-9-11/h4,8-9H,2-3,5-7H2,1H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJJSAVSJULSIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCNC(=O)C1=COC=C1)C2(CCC2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.